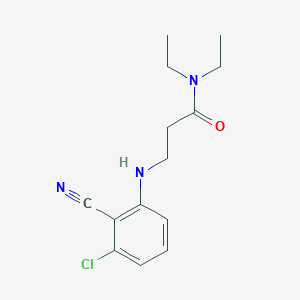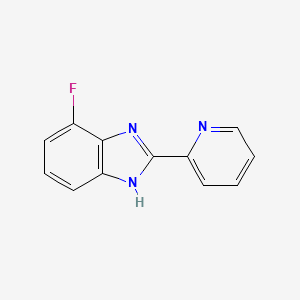
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. CX-516 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone modulates the activity of AMPA receptors in the brain. It enhances the activity of these receptors, which leads to an increase in the release of neurotransmitters such as glutamate. This, in turn, leads to an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been shown to enhance cognitive function and improve memory in animal models and human subjects. It has also been shown to increase the release of neurotransmitters such as glutamate. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and cognitive function. However, 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective modulators of AMPA receptors that could have even greater therapeutic potential.
Métodos De Síntesis
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and pyrrolidine. The final product is obtained through purification and isolation processes. The synthesis of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and improve memory in animal models and human subjects. 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
2-cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h14-16,18H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYGDRGHQFXQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)